Bradykinin potentiator C

Übersicht

Beschreibung

Bradykinin potentiator C is a peptide derived from the venom of the Bothrops jararaca snake. It is known for its ability to enhance the effects of bradykinin, a peptide that promotes vasodilation and lowers blood pressure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bradykinin potentiator C involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS. The process is automated and optimized for high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product. The peptide is then lyophilized to obtain a stable powder form suitable for storage and further use .

Analyse Chemischer Reaktionen

Types of Reactions: Bradykinin potentiator C undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with altered properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling agents like DCC and HOBt.

Major Products:

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The therapeutic applications of Bradykinin potentiator C are diverse and include:

- Cardiovascular Diseases : BPC has been studied for its potential to treat hypertension and heart failure by enhancing vasodilation through bradykinin potentiation. Clinical studies have shown that ACE inhibitors combined with BPC can significantly lower blood pressure and improve cardiac function .

- Pain Management : Due to its role in modulating pain pathways via bradykinin release, BPC may have applications in pain management therapies. Its ability to enhance bradykinin's effects could provide new avenues for treating chronic pain conditions .

- Renal Function : Research indicates that BPC may improve renal function by promoting vasodilation in renal blood vessels, potentially benefiting patients with renal insufficiency or hypertension .

Case Studies

Several key studies have demonstrated the efficacy of this compound in clinical and experimental settings:

Wirkmechanismus

Bradykinin potentiator C enhances the effects of bradykinin by inhibiting the degradation of bradykinin by angiotensin-converting enzyme (ACE). This inhibition leads to prolonged vasodilation and a consequent decrease in blood pressure. The peptide binds to ACE, preventing it from cleaving bradykinin, thereby increasing the levels of bradykinin in the bloodstream. This mechanism involves the interaction of this compound with the active site of ACE, blocking its enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

- Bradykinin potentiator A

- Bradykinin potentiator B

- Bradykinin potentiator D

Comparison: Bradykinin potentiator C is unique among its analogs due to its specific amino acid sequence and its high potency in inhibiting ACE. While other bradykinin-potentiating peptides also enhance the effects of bradykinin, this compound has been shown to have a more prolonged and potent effect on vasodilation and blood pressure reduction. This makes it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

Bradykinin potentiator C (BPC) is a peptide derived from the venom of Agkistrodon vipers, recognized for its significant biological activity, particularly in the modulation of bradykinin, a potent vasodilator. This article delves into the mechanisms of action, pharmacological effects, and research findings surrounding BPC, supported by data tables and case studies.

BPC primarily functions by inhibiting the angiotensin-converting enzyme (ACE) and various peptidases that degrade bradykinin. This inhibition leads to increased levels of bradykinin in the bloodstream, enhancing its physiological effects.

- ACE Inhibition : BPC's ability to inhibit ACE prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Consequently, this promotes vasodilation and lowers blood pressure.

- Bradykinin Stability : By inhibiting enzymes that degrade bradykinin, BPC prolongs the action of bradykinin, leading to sustained vasodilatory effects.

Pharmacological Effects

The pharmacological implications of BPC are extensive, particularly in cardiovascular health. Key findings include:

- Vasodilation : Studies have shown that BPC significantly enhances bradykinin-induced vasodilation in isolated arterial preparations. This effect is crucial for managing conditions like hypertension and heart failure.

- Cardioprotective Properties : Research indicates that BPC may offer cardioprotective benefits during ischemic events by activating B2 receptors, which mediate protective responses in myocardial tissue during acute myocardial infarction .

Data Table: Summary of Key Research Findings

Case Studies

- Hypertensive Rat Model : In a study involving hypertensive rats, the administration of BPC resulted in a notable reduction in blood pressure levels. The mechanism was attributed to enhanced bradykinin activity through ACE inhibition, demonstrating a direct relationship between BPC treatment and vascular response .

- Acute Myocardial Infarction in Mice : A series of experiments conducted on mice with induced myocardial infarction revealed that treatment with ACE inhibitors alongside BPC led to improved survival rates and reduced myocardial damage. The study highlighted the role of B2 receptor activation as a critical factor in mediating these protective effects .

- Clinical Observations in Humans : Clinical trials have indicated that patients treated with ACE inhibitors exhibit improved cardiovascular outcomes linked to increased bradykinin levels. This suggests that compounds like BPC could play a vital role in enhancing therapeutic strategies for hypertension and heart failure .

Eigenschaften

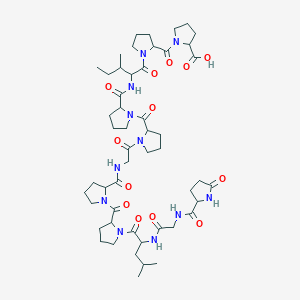

IUPAC Name |

1-[1-[3-methyl-2-[[1-[1-[2-[[1-[1-[4-methyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H77N11O13/c1-5-30(4)42(50(73)61-24-10-16-37(61)49(72)62-25-11-17-38(62)51(74)75)56-45(68)34-13-7-22-59(34)47(70)35-14-8-20-57(35)41(65)28-53-44(67)33-12-6-21-58(33)48(71)36-15-9-23-60(36)46(69)32(26-29(2)3)55-40(64)27-52-43(66)31-18-19-39(63)54-31/h29-38,42H,5-28H2,1-4H3,(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,56,68)(H,74,75) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJCUHXRTRCBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)CNC(=O)C7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H77N11O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404710 | |

| Record name | Bradykinin potentiator C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1052.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30953-20-9 | |

| Record name | Bradykinin potentiator C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.